An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 6-iodonicotinate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-iodonicotinate is a halogenated pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring an electron-deficient pyridine ring substituted with both an iodine atom and a methyl ester, makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This strategic positioning of functional groups allows for the facile introduction of molecular complexity, rendering it a key intermediate in the synthesis of pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and common transformations, and a summary of its spectroscopic characterization.
Core Chemical and Physical Properties
The fundamental properties of Methyl 6-iodonicotinate are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | References |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate | [1][2] |
| CAS Number | 173157-33-0 | [1][3] |
| Molecular Formula | C₇H₆INO₂ | [1][2][3] |
| Molecular Weight | 263.03 g/mol | [1] |
| Monoisotopic Mass | 262.94433 Da | [1] |
| Purity | ≥98% | [3] |
| Predicted XlogP | 1.4 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and reaction of Methyl 6-iodonicotinate are presented to ensure reproducibility and accuracy in research and development settings.
Protocol 1: Synthesis of Methyl 6-iodonicotinate via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5] This protocol outlines the synthesis of Methyl 6-iodonicotinate from its corresponding amine precursor, Methyl 6-aminonicotinate.
Materials:
-
Methyl 6-aminonicotinate
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask, dissolve Methyl 6-aminonicotinate in an aqueous solution of HCl or H₂SO₄. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. Allow the reaction mixture to stir and slowly warm to room temperature. The reaction may be gently heated to ensure completion.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield pure Methyl 6-iodonicotinate.
Protocol 2: Spectroscopic Characterization
Structural elucidation and purity assessment of Methyl 6-iodonicotinate rely on a combination of modern spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H and ¹³C NMR. Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
B. Mass Spectrometry (MS)
-
Sample Preparation (for LC-MS): Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase.
-
Data Acquisition: Inject the sample into the LC-MS system. Set the electrospray ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
C. Infrared (IR) Spectroscopy
-
Sample Preparation (using ATR): Place a small amount of the solid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal. Apply pressure with the anvil to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum over the standard mid-IR range of 4000-400 cm⁻¹. The instrument will automatically generate the final absorbance or transmittance spectrum.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
Methyl 6-iodonicotinate is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
A. Suzuki-Miyaura Coupling This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of Methyl 6-iodonicotinate with a boronic acid or its ester.[6][7]
Materials:
-
Methyl 6-iodonicotinate (1.0 equiv)
-
Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add Methyl 6-iodonicotinate, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling This protocol provides a general method for the palladium- and copper-co-catalyzed coupling of Methyl 6-iodonicotinate with a terminal alkyne.[2][8][9]
Materials:
-
Methyl 6-iodonicotinate (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 6-iodonicotinate, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Heck Coupling This protocol details a representative Heck reaction between Methyl 6-iodonicotinate and an alkene.[10][11]
Materials:
-
Methyl 6-iodonicotinate (1.0 equiv)
-
Alkene (e.g., Methyl Acrylate, 1.5 equiv)
-
Palladium Catalyst (e.g., Palladium(II) Acetate (Pd(OAc)₂), 5 mol%)
-
Base (e.g., Na₂CO₃, TEA, 2.0 equiv)
-
Solvent (e.g., Anhydrous DMF, Acetonitrile)
Procedure:
-
To a dry Schlenk flask, add Methyl 6-iodonicotinate, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent followed by the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Safety and Handling
Methyl 6-iodonicotinate should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on GHS classifications for similar halo-pyridines, it may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 6-iodonicotinate is a highly valuable and reactive intermediate for organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient routes to a diverse range of substituted pyridine derivatives. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to leverage this compound in the development of novel molecules for pharmaceuticals, agrochemicals, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
